Cas no 155126-22-0 (9H-Xanthene-4,5-diamine, 2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-)
155126-22-0 structure
Product Name:9H-Xanthene-4,5-diamine, 2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-
CAS-nummer:155126-22-0
MF:C23H32N2O
MW:352.512986183167
CID:1329703
PubChem ID:71354106
Update Time:2025-04-20
9H-Xanthene-4,5-diamine, 2,7-bis(1,1-dimethylethyl)-9,9-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 9H-Xanthene-4,5-diamine, 2,7-bis(1,1-dimethylethyl)-9,9-dimethyl-
- 2,7-ditert-butyl-9,9-dimethylxanthene-4,5-diamine
- 2,7-DI-TERT-BUTYL-9,9-DIMETHYL-9H-XANTHENE-4,5-DIAMINE
- SCHEMBL21327677
- 155126-22-0
- DTXSID20778810
-
- Inchi: 1S/C23H32N2O/c1-21(2,3)13-9-15-19(17(24)11-13)26-20-16(23(15,7)8)10-14(12-18(20)25)22(4,5)6/h9-12H,24-25H2,1-8H3
- InChI-sleutel: PYQKTCXFBQQGKA-UHFFFAOYSA-N
- LACHT: O1C2C(=CC(=CC=2C(C)(C)C2C=C(C=C(C1=2)N)C(C)(C)C)C(C)(C)C)N
Berekende eigenschappen
- Exacte massa: 352.25166
- Monoisotopische massa: 352.251463648g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 2
- Complexiteit: 471
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.3
- Topologisch pooloppervlak: 61.3Ų
Experimentele eigenschappen
- PSA: 61.27
9H-Xanthene-4,5-diamine, 2,7-bis(1,1-dimethylethyl)-9,9-dimethyl- Gerelateerde literatuur
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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